molecular formula C34H34B2O2 B13665824 3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester

3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester

Cat. No.: B13665824
M. Wt: 496.3 g/mol
InChI Key: RLHAIVZXVRTXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester typically involves the reaction of 3-bromophenylboronic acid with bis(2-methyl-1-naphthyl)borane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then treated with pinacol to form the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester is extensively used in scientific research due to its versatility:

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the stability and reactivity of the boronic ester .

Properties

Molecular Formula

C34H34B2O2

Molecular Weight

496.3 g/mol

IUPAC Name

bis(2-methylnaphthalen-1-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]borane

InChI

InChI=1S/C34H34B2O2/c1-23-18-20-25-12-7-9-16-29(25)31(23)35(32-24(2)19-21-26-13-8-10-17-30(26)32)27-14-11-15-28(22-27)36-37-33(3,4)34(5,6)38-36/h7-22H,1-6H3

InChI Key

RLHAIVZXVRTXMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B(C3=C(C=CC4=CC=CC=C34)C)C5=C(C=CC6=CC=CC=C56)C

Origin of Product

United States

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